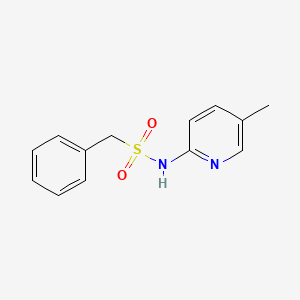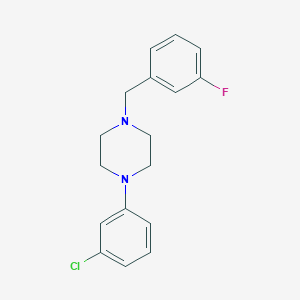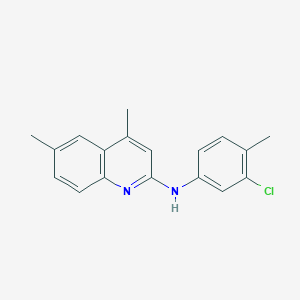
N-(5-methyl-2-pyridinyl)-1-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-2-pyridinyl)-1-phenylmethanesulfonamide, commonly known as Methylphenidate, is a psychostimulant drug that is widely used to treat Attention Deficit Hyperactivity Disorder (ADHD) and Narcolepsy. Methylphenidate belongs to the class of drugs known as phenethylamines and is chemically similar to amphetamines.
作用機序
Methylphenidate works by increasing the levels of dopamine and norepinephrine in the brain. Methylphenidate blocks the reuptake of dopamine and norepinephrine by the presynaptic neurons, leading to an increase in their levels in the synaptic cleft. The increased levels of dopamine and norepinephrine enhance the transmission of signals between neurons, leading to improved attention and concentration.
Biochemical and Physiological Effects
Methylphenidate has several biochemical and physiological effects on the body. Methylphenidate increases heart rate, blood pressure, and body temperature. It also stimulates the release of glucose from the liver, leading to an increase in blood sugar levels. Methylphenidate also affects the levels of several hormones, including cortisol, growth hormone, and prolactin.
実験室実験の利点と制限
Methylphenidate has several advantages and limitations for lab experiments. Methylphenidate is widely available and can be easily administered to animals. It has a well-defined mechanism of action and has been extensively studied for its therapeutic and cognitive-enhancing effects. However, Methylphenidate also has several limitations. It has a short half-life, and its effects on animals may not be comparable to its effects on humans. Methylphenidate also has several side effects, including anxiety, insomnia, and appetite suppression, which may affect the results of lab experiments.
将来の方向性
There are several future directions for the study of Methylphenidate. One area of research is the development of new formulations of Methylphenidate that have a longer half-life and fewer side effects. Another area of research is the study of the long-term effects of Methylphenidate on cognitive function and brain development. There is also a need for more research on the effects of Methylphenidate on animals and its potential use in animal models of N-(5-methyl-2-pyridinyl)-1-phenylmethanesulfonamide and other neuropsychiatric disorders.
Conclusion
In conclusion, Methylphenidate is a widely used psychostimulant drug that has several therapeutic and cognitive-enhancing effects. The synthesis of Methylphenidate is a complex process that requires expertise in organic chemistry. Methylphenidate works by increasing the levels of dopamine and norepinephrine in the brain and has several biochemical and physiological effects on the body. Methylphenidate has several advantages and limitations for lab experiments, and there are several future directions for its study.
合成法
The synthesis of Methylphenidate involves the reaction between pyridine-2-carboxylic acid and phenylmagnesium bromide, followed by the reaction with methanesulfonyl chloride. The final product is obtained by the reduction of the resulting sulfonyl chloride with lithium aluminum hydride. The synthesis of Methylphenidate is a complex process that requires expertise in organic chemistry.
科学的研究の応用
Methylphenidate has been extensively studied for its therapeutic effects on N-(5-methyl-2-pyridinyl)-1-phenylmethanesulfonamide and Narcolepsy. Several studies have shown that Methylphenidate improves attention, concentration, and impulse control in individuals with this compound. Methylphenidate has also been found to reduce excessive daytime sleepiness in individuals with Narcolepsy. Apart from its therapeutic effects, Methylphenidate has also been studied for its cognitive-enhancing properties. Studies have shown that Methylphenidate improves working memory, cognitive flexibility, and decision-making in healthy individuals.
特性
IUPAC Name |
N-(5-methylpyridin-2-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-11-7-8-13(14-9-11)15-18(16,17)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXBZTSCUOGOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-methylphenoxy)ethyl]-2-imidazolidinethione](/img/structure/B5646181.png)
![2-methoxy-2-methyl-N-{rel-(3R,4S)-1-[(3-methyl-2-pyrazinyl)methyl]-4-propyl-3-pyrrolidinyl}propanamide hydrochloride](/img/structure/B5646185.png)
![(4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5646204.png)
![4-fluoro-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5646205.png)

![5-(2,3-dihydro-1H-inden-1-ylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5646221.png)
![5,6-dimethyl-2-{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}-3(2H)-pyridazinone](/img/structure/B5646225.png)
![3-(cyclopropylmethyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5646236.png)
![2-[4-(2,4-difluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5646241.png)
![6-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B5646248.png)
![N,1-dimethyl-N-[4-(methylthio)benzyl]-4-piperidinamine](/img/structure/B5646251.png)
![2-[(4-chlorobenzyl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5646258.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5646261.png)